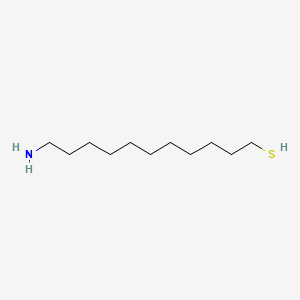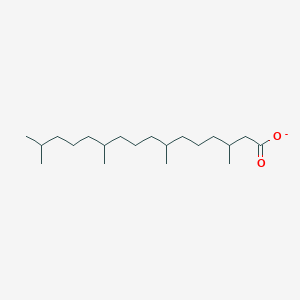
Phytanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytanate is a branched-chain saturated fatty acid anion that is the conjugate base of phytanic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a branched-chain saturated fatty acid anion, a long-chain fatty acid anion and a 3-methyl fatty acid anion. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate base of a phytanic acid.
Aplicaciones Científicas De Investigación
Nutritional and Therapeutic Roles : Phytate is the primary storage form of both phosphate and inositol in plant seeds. It impacts mineral absorption, particularly iron and zinc, and influences protein and lipid utilization. Techniques like soaking, germination, malting, and fermentation can reduce phytate content, thereby increasing mineral absorption. Besides these effects, phytate consumption is linked to protection against various cancers, diabetes mellitus, atherosclerosis, coronary heart disease, kidney stone formation, HIV-1, and heavy metal toxicity. However, the precise dosage for humans to achieve these benefits is not well-defined (Kumar et al., 2010).
Phytoremediation and Phytotechnologies : Phytoremediation, using plants to remediate environmental contaminants, is another application of phytate. The extent of this application varies globally, with a significant focus on heavy metals and organic pollutants. Constructed wetlands, often planted with Phragmites australis, are a common application in Europe for treating wastes and pollutants. Other applications include phytostabilization and phytoextraction, useful in preserving agricultural soil and food safety (Marmiroli et al., 2006).
Nutraceutical and Health Benefits : Phytochemicals, including phytate, are studied for their potential health benefits. They can act in various ways, like enzyme inhibitors, absorbents, and receptor agonists or antagonists. Research supports their roles against various diseases such as cancers, heart disease, diabetes, and more. However, it's important to differentiate between in vitro, animal, and human studies to confirm these benefits (Dillard & German, 2000).
Liquid-Crystalline Phase Behavior and Medical Imaging : Lanthanide salts of phytanic acid exhibit interesting liquid-crystalline hexagonal columnar mesophases and have potential in medical imaging. Gadolinium(III) phytanate, for instance, shows proton relaxivity values comparable to commercial contrast agents for magnetic resonance imaging (Conn et al., 2010).
Biotechnological Production and Applications : Phytases, enzymes that decompose phytate, are used in animal nutrition and food processing for humans. They improve mineral availability and contribute to environmental protection by reducing phosphorus excretion in animals. Their application in food processing focuses on better mineral absorption and technical improvements (Haefner et al., 2005).
Food Safety and Phytotechnologies : Understanding the uptake, storage, and detoxification mechanisms in plants, and their interactions with microorganisms, is crucial for optimizing the use of phytate in phytotechnologies. These technologies offer solutions for environmental cleanup, food safety, carbon sequestration, and renewable energy sources (Mench et al., 2009).
Genetic Engineering for Phytate-Free Grain : Research in Arabidopsis thaliana shows that disruption of inositol polyphosphate kinases can lead to nearly phytate-free seeds. This strategy holds potential for engineering phytate-free grains, which can have significant commercial and nutritional benefits (Stevenson-Paulik et al., 2005).
Phytate Degradation in Food Processing : The use of phytase in food processing for human consumption has gained interest. It enhances mineral bioavailability by degrading phytate. Various strategies, like using raw materials with high intrinsic phytate-degrading activity or employing recombinant food-grade microorganisms, are explored (Greiner & Konietzny, 2006).
Propiedades
Nombre del producto |
Phytanate |
|---|---|
Fórmula molecular |
C20H39O2- |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/p-1 |
Clave InChI |
RLCKHJSFHOZMDR-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)
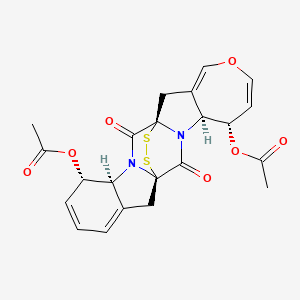

![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)
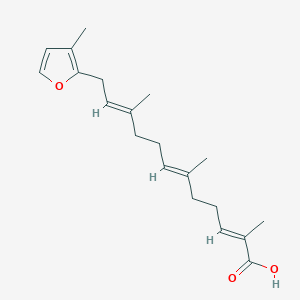
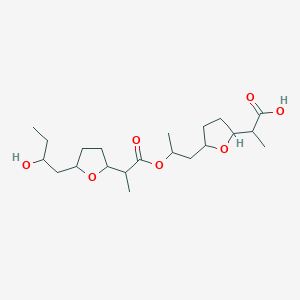
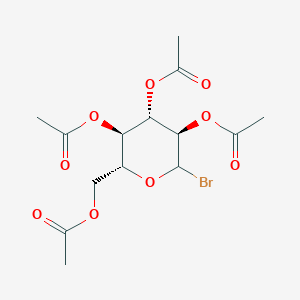
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1244789.png)
![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B1244790.png)

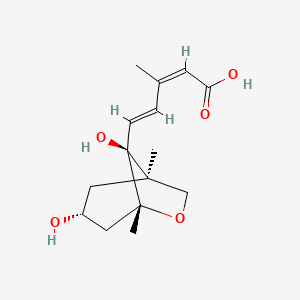
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1244795.png)

